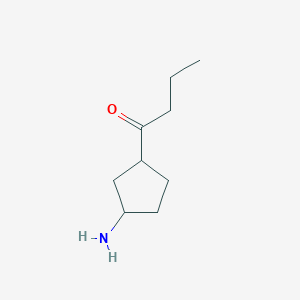

1-(3-Aminocyclopentyl)butan-1-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

1-(3-aminocyclopentyl)butan-1-one |

InChI |

InChI=1S/C9H17NO/c1-2-3-9(11)7-4-5-8(10)6-7/h7-8H,2-6,10H2,1H3 |

InChI Key |

KIBSWNLVFCRCRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1CCC(C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Aminocyclopentyl Butan 1 One

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. slideshare.net For 1-(3-aminocyclopentyl)butan-1-one, two primary disconnections are logical: one at the C-C bond between the cyclopentyl ring and the butanoyl group, and another at the C-N bond of the amino group.

Disconnection 1 (C-C bond): This approach suggests a cyclopentyl organometallic reagent (e.g., a Grignard or organolithium reagent) reacting with a butanoyl derivative (like butanoyl chloride or butyraldehyde (B50154) followed by oxidation). Alternatively, a Friedel-Crafts acylation of a suitable cyclopentane (B165970) precursor could be envisioned.

Disconnection 2 (C-N bond): This strategy involves the introduction of the amino group onto a pre-formed cyclopentylbutan-1-one scaffold. This could be achieved through reductive amination of a cyclopentanone (B42830) precursor or nucleophilic substitution on a cyclopentyl ring bearing a suitable leaving group.

Identification of Key Precursors and Synthetic Building Blocks

Based on the retrosynthetic analysis, several key precursors can be identified:

From Disconnection 1:

3-Aminocyclopentanecarboxylic acid or its derivatives.

3-Halocyclopentylamine or protected versions thereof.

Butyraldehyde, butanoyl chloride, or butanoic acid.

From Disconnection 2:

Cyclopent-2-en-1-one or cyclopent-3-en-1-one.

1,3-Cyclopentanedione. researchgate.net

A source of ammonia (B1221849) or a protected amine equivalent.

A plausible synthetic route could start from 1,3-cyclopentanedione, which can be converted to 3-aminocyclopent-2-en-1-one. researchgate.net Subsequent reduction of the enone and the enamine functionalities, followed by acylation, would lead to the target molecule.

Table 1: Potential Precursors for the Synthesis of this compound

| Precursor Name | Chemical Structure | Synthetic Role |

| 1,3-Cyclopentanedione | C₅H₆O₂ | Starting material for the cyclopentane ring |

| 3-Aminocyclopent-2-en-1-one | C₅H₇NO | Intermediate after amination of the dione |

| Butanoyl chloride | C₄H₇ClO | Acylating agent to introduce the butanoyl group |

| 3-Iodocyclopentylamine | C₅H₁₀IN | Precursor for organometallic-based coupling |

Stereochemical Considerations in Synthetic Route Planning

The target molecule, this compound, possesses a stereocenter at the C-3 position of the cyclopentyl ring and can exist as cis and trans diastereomers with respect to the butanoyl group. The synthesis of a specific stereoisomer requires an asymmetric approach. nih.gov

Diastereoselectivity: The relative orientation of the amino and butanoyl groups (cis or trans) is a critical aspect. The choice of reducing agent for the enone/enamine intermediate can influence this outcome. For instance, catalytic hydrogenation might favor the formation of the cis isomer due to delivery of hydrogen from the less hindered face of the molecule adsorbed on the catalyst surface.

Enantioselectivity: To obtain a single enantiomer, a chiral starting material, a chiral auxiliary, or a chiral catalyst must be employed. nih.govmdpi.com For example, an asymmetric reduction of a ketone precursor or an asymmetric Michael addition to an enone could establish the desired stereochemistry at the C-3 position. nih.gov The use of chiral glycine (B1666218) equivalents has been demonstrated for the asymmetric synthesis of substituted aminocyclopentanes. jagiellonskiecentruminnowacji.pl

Established Synthetic Pathways

While specific literature detailing the synthesis of this compound is not extensively available, established methods for the synthesis of substituted cyclopentanes can be applied.

Regioselective Functionalization Strategies

Regioselectivity refers to the control of where a reaction occurs on a molecule with multiple possible reaction sites. nih.govnih.govrsc.org

Starting from Cyclopentenone: The conjugate addition (Michael addition) of an amine or a protected amine equivalent to cyclopent-2-en-1-one would place the amino group at the 3-position. Subsequent introduction of the butanoyl group would require further steps.

Directed Functionalization: In some cases, existing functional groups can direct incoming reagents to a specific position. nih.gov However, for a simple cyclopentane ring, electronic effects and steric hindrance are the primary factors governing regioselectivity.

Asymmetric Synthesis Approaches for Enantiomeric Purity

Achieving enantiomeric purity is crucial for many applications, particularly in pharmaceuticals. mdpi.com

Chiral Pool Synthesis: This approach utilizes a readily available enantiomerically pure starting material, such as an amino acid or a sugar, to construct the chiral center of the target molecule.

Chiral Catalysis: The use of a chiral catalyst, often a transition metal complex with a chiral ligand or an organocatalyst, can induce enantioselectivity in a key reaction step, such as a reduction or a C-C bond formation. nih.gov Asymmetric Mannich reactions have been successfully used to install a protected amine at a specific position with high stereocontrol. nih.gov

Resolution: If a racemic mixture is synthesized, it can be separated into its constituent enantiomers through chiral resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography.

Multicomponent Reactions Incorporating Cyclopentane and Butanone Scaffolds

Multicomponent reactions (MCRs) represent a highly efficient strategy in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. fu-berlin.denih.govnih.gov This approach is characterized by high atom economy, procedural simplicity, and the ability to rapidly generate molecular diversity. nih.gov For the synthesis of this compound, several MCRs could theoretically be adapted to incorporate the requisite cyclopentane and butanone fragments.

Prominent MCRs such as the Ugi and Passerini reactions are powerful tools for creating a wide array of organic compounds. nih.govmdpi.com The Ugi four-component reaction, for instance, typically combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. nih.gov A hypothetical Ugi-type approach to a precursor of the target compound might involve a cyclopentenyl amine, butanal, a carboxylic acid, and a suitable isocyanide. Subsequent chemical transformations would then be necessary to yield the final keto-amine structure.

Similarly, the Passerini reaction, which involves an aldehyde or ketone, a carboxylic acid, and an isocyanide, could be envisioned to construct a key intermediate. mdpi.com While no specific literature detailing an MCR for the direct synthesis of this compound is available, the principles of MCRs suggest a fertile ground for future synthetic exploration. The development of such a reaction would hinge on the judicious selection of starting materials that contain the pre-formed cyclopentane and butanoyl moieties or their precursors.

Table 1: Overview of Potentially Applicable Multicomponent Reactions

| Reaction Name | Typical Components | Potential Application for Target Synthesis |

|---|---|---|

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Construction of a complex acyclic precursor containing the core atoms of the target structure. |

| Passerini Reaction | Ketone/Aldehyde, Carboxylic Acid, Isocyanide | Formation of an α-acyloxy carboxamide intermediate which could be further elaborated. |

| Strecker Synthesis | Aldehyde, Ammonia, Hydrogen Cyanide | Synthesis of α-amino nitrile precursors to the aminocyclopentane moiety. fu-berlin.de |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester (x2), Ammonia | While typically used for pyridine (B92270) rings, modifications could potentially be explored for related scaffolds. nih.gov |

Novel Synthetic Approaches and Innovations

Recent advances in synthetic chemistry offer promising new avenues for the efficient and selective production of this compound. These innovations focus on catalysis, process optimization, and the use of biological systems.

Catalytic Methods for Carbon-Carbon and Carbon-Nitrogen Bond Formation

The construction of the target molecule relies on the strategic formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Modern catalytic methods provide powerful tools to achieve these transformations with high efficiency and selectivity.

Transition-metal catalyzed cross-coupling reactions are a cornerstone of C-N bond formation. rsc.orgnih.gov The Buchwald-Hartwig amination, for example, utilizes a palladium catalyst to couple amines with aryl or vinyl halides/triflates. tcichemicals.com A plausible route to this compound could involve the coupling of a protected aminocyclopentane derivative with a butanone synthon bearing a suitable leaving group. Furthermore, direct C-H amination has emerged as an atom-economical alternative, potentially allowing for the introduction of the amino group onto a cyclopentylbutanone scaffold without pre-functionalization, often using rhodium or iridium catalysts. nih.gov

For C-C bond formation, catalytic methods such as the ruthenium-catalyzed reaction of aminoacetophenones with organoboranes could be adapted. rsc.org This approach utilizes a directing group, such as a carbonyl, to guide the C-H activation and subsequent bond formation.

Table 2: Selected Catalytic Strategies for Key Bond Formations

| Bond Type | Catalytic Method | Catalyst System (Example) | Description |

|---|---|---|---|

| C-N Bond | Buchwald-Hartwig Amination | Palladium catalyst with a phosphine (B1218219) ligand | Couples an amine with a halide or triflate, a standard method for forming aryl and alkyl amines. tcichemicals.com |

| C-N Bond | Direct C-H Amination | Rhodium or Iridium complexes | Directly converts a C-H bond to a C-N bond, offering high atom economy. nih.gov |

| C-C Bond | Directed C-H Activation/Coupling | Ruthenium hydride complexes | Forms a C-C bond adjacent to a directing group, such as a ketone. rsc.org |

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater potential for automation and scalability. beilstein-journals.orgnih.gov The synthesis of nitrogen-containing compounds, in particular, can benefit from this technology, especially when handling potentially hazardous reagents or intermediates like azides. nih.gov

A continuous-flow process for the synthesis of this compound could be designed in a modular fashion. For instance, the formation of a key intermediate via a catalyzed C-N bond formation could be performed in one reactor module, followed by immediate introduction into a second module for a subsequent transformation or purification step. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities. beilstein-journals.org While a specific flow synthesis for this compound has not been published, the successful gram-scale production of related compounds like 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives demonstrates the feasibility of this approach for complex amine synthesis. beilstein-journals.org

Biocatalytic Transformations and Enzymatic Routes

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity and mild reaction conditions. nih.gov Enzymes, such as transaminases, are particularly well-suited for the asymmetric synthesis of chiral amines, a common feature in pharmacologically active compounds. mdpi.com

The synthesis of an enantiomerically pure form of this compound could be achieved using a transaminase to convert a prochiral cyclopentylbutanone precursor into the desired chiral amine. This process often requires strategies to overcome unfavorable thermodynamic equilibria, such as using an excess of the amine donor or employing a coupled enzyme system to remove by-products. mdpi.com For example, a pyruvate (B1213749) decarboxylase can be used to break down the pyruvate by-product into volatile acetaldehyde (B116499) and carbon dioxide, driving the reaction to completion. mdpi.com

Furthermore, other enzyme classes could be employed for different steps in the synthesis. For instance, carboxylic acid reductases have been engineered for the selective formation of amide bonds, which could be relevant in building precursor molecules. d-nb.infonih.gov The development of a multi-enzymatic cascade system could provide a highly efficient and green route to the target compound.

Isolation and Purification Techniques for Synthetic Intermediates and Final Compound

The isolation and purification of the final product and any synthetic intermediates are critical steps to ensure the desired purity of this compound. A variety of standard laboratory and industrial techniques can be employed.

Chromatography is a primary tool for purification. Flash column chromatography, using a stationary phase like silica (B1680970) gel and an appropriate solvent system (eluent), is commonly used to separate the target compound from unreacted starting materials and by-products. For more challenging separations or to achieve higher purity, High-Performance Liquid Chromatography (HPLC), including reverse-phase HPLC, can be utilized. d-nb.info

Other relevant techniques include:

Crystallization: If the final compound or an intermediate is a stable solid, crystallization from a suitable solvent can be a highly effective method for achieving high purity.

Distillation: For volatile liquid intermediates, distillation under reduced pressure (vacuum distillation) can be used to separate compounds based on differences in boiling points.

Extraction: Liquid-liquid extraction is frequently used during the work-up of a reaction to separate the product from impurities based on their differential solubility in immiscible solvents (e.g., an organic solvent and an aqueous solution). The basic nature of the amine group in the target compound allows for pH-switched extractions to facilitate purification.

The choice of purification method will depend on the physical properties of the compound (e.g., solid vs. liquid, polarity, stability) and the nature of the impurities present. Often, a combination of these techniques is required to obtain the final product with the desired level of purity.

Structural Elucidation and Conformational Analysis of 1 3 Aminocyclopentyl Butan 1 One

Advanced Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable tools for elucidating the structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about their atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the carbon-hydrogen framework of a molecule. In the case of 1-(3-Aminocyclopentyl)butan-1-one, ¹H NMR and ¹³C NMR spectra would provide crucial information for its structural confirmation.

The ¹³C NMR spectrum of a similar structure, dipropylamine (B117675) in carbonated water, shows peaks for carbamate (B1207046) and bicarbonate ions, indicating the reactivity of the amine group. rsc.org For this compound, the ¹³C NMR would show distinct peaks for the carbonyl carbon, the carbons of the cyclopentyl ring, and the carbons of the butyl chain. The chemical shift of the carbon attached to the nitrogen atom would be particularly informative.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H attached to C=O | 2.5 - 2.8 | Triplet | 7.0 - 8.0 |

| CH₂ adjacent to C=O | 1.5 - 1.7 | Sextet | 7.0 - 8.0 |

| CH₂ in butyl chain | 1.2 - 1.4 | Sextet | 7.0 - 8.0 |

| CH₃ in butyl chain | 0.8 - 1.0 | Triplet | 7.0 - 8.0 |

| CH on cyclopentyl ring (adjacent to C=O) | 2.8 - 3.2 | Multiplet | - |

| CH on cyclopentyl ring (with NH₂) | 3.0 - 3.4 | Multiplet | - |

| CH₂ on cyclopentyl ring | 1.4 - 2.2 | Multiplet | - |

| NH₂ | 1.0 - 2.5 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 208 - 215 |

| C on cyclopentyl ring (adjacent to C=O) | 45 - 55 |

| C on cyclopentyl ring (with NH₂) | 50 - 60 |

| CH₂ on cyclopentyl ring | 25 - 40 |

| CH₂ adjacent to C=O | 35 - 45 |

| CH₂ in butyl chain | 15 - 25 |

| CH₃ in butyl chain | 10 - 15 |

Mass Spectrometry (MS) for Molecular Formula Validation

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₉H₁₇NO, which corresponds to a molecular weight of 155.24 g/mol . sigmaaldrich.com

In a typical electron ionization (EI) mass spectrum, the molecule would be ionized to form a molecular ion peak ([M]⁺). For this compound, this would appear at an m/z of 155. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For example, the mass spectrum of butan-1-ol shows a molecular ion peak at m/z 74, and its fragmentation provides insights into the structure. docbrown.info Similarly, the fragmentation of this compound would likely involve cleavage of the butyl chain and the cyclopentyl ring, leading to characteristic fragment ions. The base peak in the mass spectrum of 3-methylbut-1-ene, a five-carbon alkene, is at m/z 55, corresponding to the loss of a methyl group. docbrown.info For 1-Butanamine, the molecular formula is C₄H₁₁N with a molecular weight of 73.1368. nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its ketone and amine functional groups.

The C=O stretching vibration of the ketone group typically appears in the range of 1710-1725 cm⁻¹. wpmucdn.com The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. ucalgary.ca The N-H bending vibration usually occurs around 1600 cm⁻¹. The IR spectrum of butan-1-ol shows a broad O-H stretching band around 3350 cm⁻¹, which is characteristic of alcohols. docbrown.info For amines, such as in tert-butyl-N-(3-hydroxypropyl) carbamate, the disappearance of the primary amine peak and the appearance of secondary amide peaks confirm the reaction. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 (two bands) |

| Amine (N-H) | Bending | 1590 - 1650 |

| Ketone (C=O) | Stretching | 1710 - 1725 |

| Alkane (C-H) | Stretching | 2850 - 2960 |

Crystallographic Studies and Solid-State Structure Determination

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive information about the three-dimensional structure of a molecule in the solid state.

Single-Crystal X-Ray Diffraction (SC-XRD) for Absolute Configuration

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that can unambiguously determine the three-dimensional structure of a molecule, including bond lengths, bond angles, and the absolute configuration of chiral centers. rigaku.comrigaku.com For this compound, which has chiral centers, SC-XRD would be essential for determining the absolute stereochemistry of the substituents on the cyclopentyl ring.

While a specific SC-XRD study for this compound was not found in the search results, the methodology has been applied to numerous other organic molecules to establish their structures. For instance, SC-XRD has been used to determine the structures of complex molecules like 1,3-dimethylcyclobutadiene nih.gov and various chemotherapeutic agents. nih.gov The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to generate a detailed three-dimensional model of the molecule.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This analysis is derived from the electron distribution of the molecule calculated from X-ray diffraction data. It provides a graphical representation of the regions of space where a molecule is in contact with its neighbors and the nature of these interactions.

For this compound, a Hirshfeld surface analysis would reveal the types and relative importance of intermolecular interactions, such as hydrogen bonds involving the amine and carbonyl groups, and van der Waals interactions. In a study of 1-(tert-butyl-amino)-3-mesitylpropan-2-ol hemi-hydrate, Hirshfeld analysis showed that H···H interactions were the most significant contributors to the crystal packing. nih.gov Similarly, for 1,3-bis[(1-octyl-1H-1,2,3-triazol-4-yl)methyl]-1H-benzo[d]imidazol-2(3H)-one, H···H, H···N/N···H, and H···C/C···H interactions were found to be the most important for crystal packing. nih.gov A similar analysis for 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one also quantified the various intermolecular contacts. researchgate.net This information is crucial for understanding the packing of molecules in the crystal and can influence physical properties such as melting point and solubility.

Conformational Preferences and Dynamics

Contrary to a simple planar depiction, the cyclopentane (B165970) ring is puckered to alleviate torsional strain that would arise from eclipsing interactions in a flat structure. libretexts.org The five-membered ring predominantly adopts two low-energy conformations: the "envelope" and the "half-chair". stackexchange.comic.ac.uk

Envelope Conformation: In this arrangement, four of the carbon atoms are coplanar, while the fifth is out of the plane, resembling an open envelope. libretexts.org

Half-Chair Conformation: This conformation has three adjacent carbon atoms in a plane, with the other two carbons displaced on opposite sides of the plane. ic.ac.uk

For unsubstituted cyclopentane, these two conformations are very close in energy and rapidly interconvert. stackexchange.com However, the presence of substituents, such as the butanoyl and amino groups in this compound, influences the conformational equilibrium. The substituents will preferentially occupy positions that minimize steric hindrance, which are typically the pseudo-equatorial positions. In a 1,3-disubstituted cyclopentane, this can lead to a greater preference for one conformation over the other. For instance, a diequatorial-like arrangement is generally more stable. acs.org The preference for an envelope versus a half-chair conformation can be influenced by the nature of the substituents and even the solvent. researchgate.net

Table 1: Idealized Dihedral Angles in Cyclopentane Conformations

| Conformation | Dihedral Angle (degrees) |

| Planar | 0 |

| Envelope | C2-C3-C4-C5 ≈ 0 |

| Half-Chair | C5-C1-C2-C3 ≈ 0 |

Rotational isomerism, or the existence of conformers due to rotation around single bonds, is a key feature of this compound. The primary points of rotational freedom are the bond connecting the butanoyl group to the cyclopentyl ring and the bond connecting the amino group to the ring.

The rotation around the C-C bond between the ketone's carbonyl group and the cyclopentyl ring is particularly significant. Similar to other alkyl ketones, there are different possible staggered conformations. researchgate.net The relative orientation of the carbonyl group and the cyclopentyl ring can be described by the dihedral angle. The stability of these rotamers is influenced by steric interactions between the ethyl group of the butanoyl moiety and the cyclopentyl ring itself.

Furthermore, there is rotational freedom around the C-N bond of the amine substituent. The orientation of the lone pair of electrons on the nitrogen and the two hydrogens relative to the cyclopentyl ring can vary.

Table 2: Potential Rotational Isomers

| Rotational Bond | Isomer Type | Description |

| Cyclopentyl-C=O | s-cis / s-trans | Describes the orientation of the carbonyl group relative to the cyclopentyl ring. |

| Cyclopentyl-NH2 | Gauche / Anti | Describes the orientation of the amino group relative to the adjacent ring carbons. |

The presence of both a hydrogen bond donor (the amino group, -NH2) and a hydrogen bond acceptor (the carbonyl oxygen, C=O) within the same molecule raises the possibility of intramolecular hydrogen bonding. elsevierpure.com The formation of an intramolecular hydrogen bond in this compound would create a pseudo-cyclic structure.

Table 3: Common Bond Lengths

| Bond | Typical Length (Å) |

| C-C | 1.54 |

| C=O | 1.23 |

| C-N | 1.47 |

| N-H | 1.01 |

| C-H | 1.09 |

Computational Chemistry and Theoretical Investigations of 1 3 Aminocyclopentyl Butan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and reactivity of molecules. These methods, grounded in the principles of quantum mechanics, can provide detailed information about orbital energies, electron distribution, and the transition states of chemical reactions.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly valuable for its balance of accuracy and computational cost. For 1-(3-Aminocyclopentyl)butan-1-one, a DFT study would typically involve optimizing the molecular geometry to find the most stable arrangement of atoms.

Subsequent calculations could determine various electronic properties. For instance, the distribution of electron density would reveal the polar regions of the molecule, highlighting the electronegative oxygen and nitrogen atoms. This information is crucial for understanding intermolecular interactions. Furthermore, DFT can be used to calculate the energies of the frontier molecular orbitals, which are key indicators of chemical reactivity. researchgate.netrsc.org

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties. While computationally more demanding than DFT, ab initio calculations could be employed to refine the geometric and electronic parameters of this compound. They are particularly useful for benchmarking the results obtained from less computationally intensive methods.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org For this compound, the HOMO is likely to be located around the amino group, which is the primary electron-donating center. The LUMO, on the other hand, would be expected to be centered on the carbonyl group, the main electron-accepting site.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.netlibretexts.org A smaller gap suggests that the molecule is more likely to be reactive. FMO analysis can predict how this compound might interact with other reagents, for example, by acting as a nucleophile through its amino group.

A hypothetical FMO analysis for this compound could yield the following data:

| Molecular Orbital | Energy (eV) | Description |

| HOMO | - | Highest Occupied Molecular Orbital, likely localized on the nitrogen atom of the amino group. |

| LUMO | - | Lowest Unoccupied Molecular Orbital, likely localized on the carbonyl carbon atom. |

| HOMO-LUMO Gap | - | The energy difference between the HOMO and LUMO, indicating the kinetic stability of the molecule. |

Note: The energy values are hypothetical and would need to be calculated using appropriate quantum chemical methods.

Molecular Mechanics and Dynamics Simulations

While quantum chemical methods provide detailed electronic information, molecular mechanics and dynamics simulations are essential for understanding the conformational flexibility and behavior of molecules in different environments.

Conformational Searching and Energy Minimization

The cyclopentyl ring and the butyl chain in this compound allow for considerable conformational flexibility. Conformational searching algorithms can be used to explore the potential energy surface of the molecule and identify its various stable conformations. Each identified conformation would then be subjected to energy minimization to determine its relative stability. This analysis is crucial for understanding which shapes the molecule is most likely to adopt.

The results of a conformational search could be summarized in a table like the one below:

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| 1 (Global Minimum) | 0.00 | - |

| 2 | - | - |

| 3 | - | - |

Note: The data presented is illustrative and would be the output of a systematic conformational search and energy minimization study.

Simulation of Solvent Effects on Molecular Behavior

The behavior of this compound can be significantly influenced by its environment, particularly the solvent. Molecular dynamics (MD) simulations can model the interactions between the solute molecule and solvent molecules over time. researchgate.net By simulating the system in different solvents (e.g., water, ethanol, or a non-polar solvent), it is possible to understand how the solvent affects the molecule's conformation and dynamics. For instance, in a polar solvent like water, the amino and carbonyl groups would be expected to form hydrogen bonds, which could stabilize specific conformations. researchgate.net These simulations provide a dynamic picture of the molecule's behavior in solution.

Structure-Activity Relationship (SAR) and Ligand Design Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug design, aiming to understand how the chemical structure of a compound influences its biological activity. drugdesign.org For this compound, SAR investigations would focus on identifying which molecular features are critical for its hypothetical interactions.

Key structural features of this compound for SAR analysis include the cyclopentylamine (B150401) ring, the carbonyl group, and the n-butyl chain. Computational approaches would systematically modify these components to predict changes in activity. For instance, the position of the amino group on the cyclopentyl ring (positions 2 or 3, and cis/trans isomers) would be a primary focus, as would the length and branching of the alkyl chain attached to the carbonyl group.

A pertinent example of a similar investigation is a quantitative structure-activity relationship (QSAR) study conducted on 1-aminocyclopentyl-3-carboxyamides, which are structurally related. researchgate.net In such studies, various molecular descriptors are calculated and correlated with biological activity to build predictive models. researchgate.net

Table 1: Hypothetical Structural Modifications of this compound for SAR Studies

| Modification Area | Original Group | Example Modifications | Rationale |

| Cyclopentyl Ring | 3-Amino Group | 2-Amino, N-methylation, Acetylation | Probe for hydrogen bonding and steric tolerance |

| Carbonyl Group | Ketone | Reduction to alcohol, Replacement with thioketone | Assess the role of the hydrogen bond acceptor |

| Alkyl Chain | n-Butyl | Propyl, Pentyl, Isobutyl, tert-Butyl | Evaluate the impact of hydrophobicity and steric bulk |

In silico Prediction of Molecular Interactions

In silico methods are computational techniques used to simulate and predict the interactions between a ligand, such as this compound, and a biological macromolecule. nih.gov These predictions are crucial for understanding the compound's potential mechanism of action at a molecular level.

Molecular docking is a primary tool for these predictions. mdpi.com This technique would place the 3D structure of this compound into the binding site of a hypothetical protein target. The software then calculates the most likely binding poses and estimates the binding affinity, often expressed as a binding energy score. Key interactions that would be analyzed include:

Hydrogen Bonds: The primary amine and the carbonyl oxygen are potential hydrogen bond donors and acceptors, respectively.

Hydrophobic Interactions: The cyclopentyl ring and the butyl chain can engage in hydrophobic interactions with nonpolar residues in a binding pocket.

Electrostatic Interactions: The protonated amine group could form salt bridges with acidic residues like aspartate or glutamate.

Molecular dynamics (MD) simulations could further refine these predictions by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the predicted interactions. mdpi.com

Table 2: Predicted Molecular Interactions for this compound in a Hypothetical Binding Site

| Interaction Type | Functional Group of Ligand | Potential Interacting Residue (Example) | Predicted Binding Energy Contribution (kcal/mol) |

| Hydrogen Bond | Amino Group (-NH2) | Aspartate (Asp) | -3.5 to -5.0 |

| Hydrogen Bond | Carbonyl Group (C=O) | Serine (Ser) | -2.0 to -3.5 |

| Hydrophobic | Cyclopentyl Ring | Leucine (Leu), Valine (Val) | -1.5 to -2.5 |

| Hydrophobic | Butyl Chain | Isoleucine (Ile), Alanine (Ala) | -1.0 to -2.0 |

| Electrostatic | Protonated Amine (-NH3+) | Glutamate (Glu) | -4.0 to -6.0 |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to have a specific biological effect. nih.govresearchgate.net For this compound, a pharmacophore model would typically include features such as a hydrogen bond donor (from the amine), a hydrogen bond acceptor (from the carbonyl), and one or more hydrophobic centers. researchgate.net

Once a pharmacophore model is established, it can be used as a query in a virtual screening campaign. nih.govnih.gov This process involves searching large databases of chemical compounds to identify other molecules that fit the pharmacophore model. nih.gov This allows for the rapid identification of structurally diverse compounds that may have similar activities, a process known as scaffold hopping. nih.gov The identified "hits" can then be subjected to further computational analysis, like molecular docking, or acquired for experimental testing.

Table 3: Example Pharmacophore Features for this compound

| Feature | Description | Geometric Constraint (Example) |

| Hydrogen Bond Donor (HBD) | The primary amine | Vector pointing from N to H |

| Hydrogen Bond Acceptor (HBA) | The carbonyl oxygen | Vector along the C=O bond axis |

| Hydrophobic (HY) 1 | Centroid of the cyclopentyl ring | Sphere with a defined radius |

| Hydrophobic (HY) 2 | Centroid of the butyl chain | Sphere with a defined radius |

Reaction Mechanism Elucidation via Computational Pathways

A plausible synthetic route to this compound could involve the acylation of a protected 3-aminocyclopentane derivative followed by deprotection. Computational methods, such as Density Functional Theory (DFT), could be employed to:

Model the structures of reactants, intermediates, and products.

Calculate the activation energies for each step of the proposed mechanism.

Identify the transition state structures.

This type of analysis helps in understanding the feasibility of a proposed synthetic route and can guide the optimization of reaction conditions, such as temperature, catalyst, and solvent.

For example, a key step might be the reaction of a Grignard reagent (e.g., butylmagnesium bromide) with a protected 3-aminocyclopentanecarbonitrile. Computational modeling could elucidate the energetics of the nucleophilic attack on the nitrile carbon and the subsequent hydrolysis to form the ketone.

Derivatives and Analogues of 1 3 Aminocyclopentyl Butan 1 One

Synthetic Strategies for Derivative Libraries

The generation of derivative libraries from 1-(3-Aminocyclopentyl)butan-1-one is a key strategy for exploring the chemical space around this scaffold. These libraries are synthesized by systematically modifying different parts of the molecule.

Modification at the Butanone Moiety

The butanone side chain offers several sites for chemical modification to explore structure-activity relationships. The carbonyl group and the alkyl chain can be altered to influence the compound's steric and electronic properties.

Key modifications include:

Chain Length Variation: The length of the alkyl chain can be extended or shortened to probe the binding pocket of a potential biological target.

Alkylation at the α-carbon: Introduction of substituents at the carbon adjacent to the carbonyl can influence reactivity and conformation.

Reduction of the Ketone: The ketone can be reduced to a secondary alcohol, introducing a new chiral center and hydrogen bonding capabilities.

Conversion to other Functional Groups: The ketone can be transformed into oximes, hydrazones, or other carbonyl derivatives.

Table 1: Potential Modifications at the Butanone Moiety

| Modification Type | Reagents and Conditions | Resulting Structure | Potential Impact |

|---|---|---|---|

| Chain Elongation | Grignard reaction (e.g., CH3MgBr) followed by oxidation | 1-(3-Aminocyclopentyl)pentan-1-one | Altered lipophilicity and steric bulk |

| α-Alkylation | LDA, Alkyl halide (e.g., CH3I) | 1-(3-Aminocyclopentyl)-2-methylbutan-1-one | Restricted rotation, potential for new interactions |

| Ketone Reduction | NaBH4, MeOH | 1-(3-Aminocyclopentyl)butan-1-ol | Introduction of a hydroxyl group for H-bonding |

Functionalization of the Cyclopentyl Ring

The cyclopentyl ring provides a rigid scaffold that can be functionalized to orient substituents in specific spatial arrangements. acs.org The introduction of various functional groups on the cyclopentyl ring can significantly impact the molecule's interaction with biological targets. nih.gov The use of a cyclopropyl (B3062369) fragment, a related cycloalkane, has been shown to enhance potency and metabolic stability in drug molecules. nih.gov

Common functionalization strategies include:

Introduction of Substituents: Alkyl, aryl, or halogen groups can be introduced at various positions on the ring.

Ring Expansion or Contraction: The five-membered ring can be modified to a four- or six-membered ring.

Introduction of Heteroatoms: Replacing a carbon atom with a heteroatom like oxygen or nitrogen can alter the ring's polarity and hydrogen bonding capacity.

Table 2: Potential Functionalizations of the Cyclopentyl Ring

| Modification Type | Synthetic Approach | Resulting Structure | Potential Impact |

|---|---|---|---|

| Hydroxylation | Oxidative methods | 1-(3-Amino-4-hydroxycyclopentyl)butan-1-one | Increased polarity, new H-bonding site |

| Halogenation | Electrophilic halogenating agents | 1-(3-Amino-4-chlorocyclopentyl)butan-1-one | Altered electronic distribution and lipophilicity |

Substitutions on the Amine Nitrogen

The primary amine group is a key site for modification, as it can influence the compound's basicity, polarity, and ability to form hydrogen bonds. youtube.commonash.eduthieme-connect.deresearchgate.net The nitrogen atom's lone pair of electrons makes it nucleophilic and readily reactive with various electrophiles. youtube.com

Derivatization can be achieved through:

Alkylation and Arylation: Introduction of alkyl or aryl groups can modulate lipophilicity and steric hindrance.

Acylation: Formation of amides can alter the electronic properties and hydrogen bonding capabilities.

Sulfonylation: The formation of sulfonamides can introduce a strongly electron-withdrawing group.

Table 3: Potential Substitutions on the Amine Nitrogen

| Modification Type | Reagents and Conditions | Resulting Structure | Potential Impact |

|---|---|---|---|

| N-Alkylation | Reductive amination with an aldehyde/ketone | 1-(3-(Methylamino)cyclopentyl)butan-1-one | Increased basicity, altered lipophilicity |

| N-Acylation | Acyl chloride or anhydride, base | N-(3-(butanoyl)cyclopentyl)acetamide | Neutralization of basicity, introduction of H-bond acceptor |

Stereoisomers and Enantiomeric Variants

The structure of this compound contains at least two chiral centers: the carbon bearing the amino group and the carbon at the point of attachment of the butanone chain. This gives rise to the possibility of multiple stereoisomers. The specific stereochemistry (cis/trans relationship between the substituents on the cyclopentyl ring and the R/S configuration at each chiral center) is crucial for biological activity, as enantiomers often exhibit different pharmacological profiles.

The synthesis of enantiomerically pure forms can be achieved through chiral resolution of a racemic mixture or through asymmetric synthesis, employing chiral catalysts or starting materials. For instance, tert-butyl ((1S,3S)-3-aminocyclopentyl)carbamate is a commercially available chiral building block that could be utilized in the synthesis of specific stereoisomers of the target compound. bldpharm.com

Structural Diversity-Oriented Synthesis (DOS) Approaches

Diversity-Oriented Synthesis (DOS) is a powerful strategy for the rapid generation of a wide range of structurally diverse molecules from a common starting material. brandon-russell.comnih.govnih.govresearchgate.net Applying DOS principles to this compound would involve a series of branching reaction pathways to create a library of analogues with significant variations in their core scaffold. nih.govresearchgate.net

A DOS approach might start with a key intermediate, such as a protected aminocyclopentyl ketone, and then subject it to a variety of ring-forming, ring-cleavage, or functional group interconversion reactions. This allows for the exploration of a much broader chemical space than traditional medicinal chemistry approaches that focus on simple modifications of a lead compound. nih.gov

Comparative Conformational and Electronic Properties of Analogues

The various derivatives and analogues of this compound will exhibit a range of conformational and electronic properties. For example, modifications to the cyclopentyl ring can alter its pucker and the relative orientation of the substituents. rsc.org The introduction of electron-withdrawing or electron-donating groups on the amine or the butanone moiety will significantly change the molecule's electronic landscape, affecting its polarity, pKa, and reactivity. libretexts.org

Advanced Analytical Methodologies for Compound Characterization and Quantification

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for determining the purity of 1-(3-Aminocyclopentyl)butan-1-one and for its separation from potential impurities, starting materials, or byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques that would be utilized.

High-Performance Liquid Chromatography (HPLC):

Given the presence of a polar amino group and a ketone functional group, reversed-phase HPLC (RP-HPLC) would be a primary method for the analysis of this compound. A C18 or C8 stationary phase would likely provide sufficient retention and resolution. The mobile phase would typically consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The inclusion of an ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase can improve peak shape and retention for the basic amino group. Detection would most commonly be achieved using a UV detector, likely in the range of 200-220 nm where the ketone carbonyl group absorbs. For more sensitive and specific detection, a mass spectrometer (LC-MS) could be employed.

A typical HPLC method for a similar amino-ketone compound might utilize a C18 column with a gradient elution from a high aqueous content to a high organic content to ensure the separation of impurities with a wide range of polarities. sielc.com

Illustrative HPLC Parameters for Purity Analysis:

| Parameter | Illustrative Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC):

Gas chromatography is another powerful technique for assessing the purity of this compound, provided the compound is sufficiently volatile and thermally stable. Due to the presence of the polar amino group, derivatization may be necessary to improve peak shape and prevent tailing. Silylation reagents, for example, can be used to convert the amine to a less polar silyl (B83357) derivative. A capillary column with a mid-polarity stationary phase, such as one containing phenyl and methyl polysiloxane, would be suitable. Detection is typically performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a mass spectrometer (GC-MS) for definitive identification of impurities.

Illustrative GC Parameters for Purity Analysis:

| Parameter | Illustrative Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Electrochemical Methods for Redox Behavior Studies

Electrochemical techniques, such as cyclic voltammetry (CV), can provide valuable insights into the redox behavior of this compound. These studies can reveal information about the oxidation and reduction potentials of the molecule, which can be related to its chemical reactivity and potential metabolic fate. The ketone functional group can be electrochemically reduced, and the amino group can be oxidized.

A typical CV experiment would involve dissolving the compound in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate (B79767) in acetonitrile) and scanning a potential range using a three-electrode system (working, reference, and counter electrodes). The resulting voltammogram would show peaks corresponding to oxidation and reduction events. The potential at which these peaks occur provides information about the thermodynamics of the electron transfer processes, while the peak currents can be related to the concentration of the analyte. Studies on similar compounds, such as piperonyl butoxide, have demonstrated the utility of voltammetric methods in understanding oxidation mechanisms. nih.gov

Illustrative Data from a Hypothetical Cyclic Voltammetry Study:

| Process | Peak Potential (V vs. Ag/AgCl) | Description |

|---|---|---|

| Oxidation | +1.2 V | Irreversible oxidation, likely of the amino group. |

| Reduction | -1.8 V | Irreversible reduction, likely of the ketone group. |

Thermal Analysis for Phase Transitions and Stability

Thermal analysis techniques are employed to study the physical and chemical changes that occur in a material as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key methods for characterizing the thermal properties of this compound.

Differential Scanning Calorimetry (DSC):

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can be used to determine melting points, glass transitions, and other phase transitions. For this compound, a DSC thermogram would reveal its melting point as a sharp endothermic peak. The presence of impurities would typically lead to a broadening and depression of this melting peak. General DSC methodologies involve heating a small sample in a sealed pan at a constant rate. psu.edu

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information about the thermal stability and decomposition profile of the compound. A TGA curve for this compound would show the temperature at which the compound begins to decompose and the extent of mass loss at different temperatures. This information is crucial for understanding the compound's thermal limits. TGA can be performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or under an oxidative atmosphere (e.g., air) to investigate thermo-oxidative stability. researchgate.net

Illustrative Thermal Analysis Data:

| Analytical Technique | Parameter | Illustrative Value |

|---|---|---|

| DSC | Melting Point (Tm) | Hypothetical value, e.g., 125 °C |

| Enthalpy of Fusion (ΔHf) | Hypothetical value, e.g., 25 J/g | |

| TGA | Onset of Decomposition (Tonset) | Hypothetical value, e.g., 250 °C (in N2) |

| Mass Loss at 400 °C | Hypothetical value, e.g., >95% |

Future Research Directions and Potential Academic Contributions

Exploration of New Synthetic Pathways and Green Chemistry Principles

A primary focus for future research will be the development of novel, environmentally benign synthetic routes to 1-(3-aminocyclopentyl)butan-1-one. This aligns with the growing importance of green chemistry in pharmaceutical and chemical manufacturing. adesisinc.comrsc.org Key directions will likely involve biocatalysis and the use of alternative energy sources.

Biocatalysis , particularly the use of enzymes like ketoreductases (KREDs) and transaminases, offers a highly selective and sustainable method for producing chiral amines and alcohols. nih.gov Research into engineered enzymes could yield catalysts specifically tailored for the synthesis of the desired stereoisomer of this compound under mild, aqueous conditions, thereby reducing reliance on harsh reagents and organic solvents.

Additionally, alternative energy sources such as microwave irradiation and ultrasound are being explored to accelerate reaction times, improve yields, and lower energy consumption. The development of continuous flow chemistry processes presents another promising avenue, offering enhanced safety, scalability, and process control compared to traditional batch methods. researchgate.netadesisinc.com These modern techniques can transform lengthy, multi-step syntheses into more efficient and sustainable operations.

A comparison between traditional and potential green synthetic approaches highlights the significant advantages of the latter:

| Feature | Traditional Synthesis | Green Synthesis (Projected) |

| Catalyst | Often requires metal catalysts or stoichiometric reagents. | Biocatalysts (e.g., transaminases, ketoreductases) or organocatalysts. |

| Solvent | Typically uses volatile organic solvents. | Water, ionic liquids, or potentially solvent-free conditions. |

| Energy Input | Relies on conventional heating for extended periods. | Can utilize microwave or ultrasonic energy for rapid heating. |

| Process | Batch processing is common. | Amenable to safer and more scalable continuous flow processes. researchgate.netadesisinc.com |

| Atom Economy | Can be moderate to low depending on the route. | Generally higher due to fewer protecting groups and steps. |

Deepening Understanding of Stereoselective Control

The presence of at least two stereocenters in this compound means that multiple stereoisomers exist. As different isomers can have varied biological and physical properties, achieving precise control over stereochemistry is a critical research goal. Future work will focus on developing more effective stereoselective synthetic methods and understanding the underlying mechanisms of stereocontrol.

The diastereoselective addition of organometallic reagents to chiral imines, such as N-tert-butanesulfinyl imines, is a well-established strategy for creating chiral amines and could be adapted for this target molecule. nih.gov Research will likely focus on optimizing reaction conditions (e.g., solvent, temperature) and the nature of the chiral auxiliary to maximize diastereoselectivity. nih.gov Furthermore, the development of novel organocatalytic or transition-metal-catalyzed reactions could provide more direct and efficient routes to specific enantiomers. researchgate.net

Advanced analytical techniques are indispensable for this work. Chiral chromatography (both HPLC and GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, including the use of chiral solvating agents, will be essential for accurately determining the enantiomeric and diastereomeric purity of the synthesized products. acs.org

| Stereocenter | Potential Method of Control | Rationale |

| Cyclopentyl Ring | Asymmetric hydrogenation of a cyclopentenone precursor or enzymatic resolution. | Establishes the relative and absolute configuration of the substituents on the ring. |

| Amino Group Stereocenter | Diastereoselective addition to a chiral imine or enzymatic transamination. | Controls the configuration of the carbon bearing the amino group. nih.govnih.gov |

Advanced Computational Modeling for Predictive Research

Computational chemistry is an increasingly powerful tool for guiding and accelerating experimental research. jetir.orgmit.edu For this compound, advanced modeling can offer profound insights into its structure, properties, and reactivity, helping to predict outcomes before undertaking extensive lab work.

Density Functional Theory (DFT) can be used to calculate the energies of different stereoisomers and their conformational landscapes. This information is vital for understanding thermodynamic stabilities and for predicting which isomers are likely to form under specific reaction conditions. nih.gov

Molecular Dynamics (MD) simulations can model the behavior of the molecule over time, providing insights into its flexibility and its potential interactions with biological macromolecules, should it be investigated in a medicinal chemistry context.

For synthesis, Quantum Mechanics/Molecular Mechanics (QM/MM) methods can model enzyme-catalyzed reactions with high accuracy. This could be used, for example, to understand how a specific ketoreductase or transaminase achieves its high stereoselectivity, paving the way for rational enzyme engineering to improve catalytic efficiency or alter substrate specificity. nih.gov

| Computational Method | Application | Predicted Property/Insight |

| Density Functional Theory (DFT) | Conformational analysis and reaction mechanism studies. | Relative energies of isomers, transition state structures, reaction barriers. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | If used as part of a larger library of compounds. | Predicts biological activity based on molecular descriptors. nih.gov |

| Molecular Dynamics (MD) | Simulation of the molecule in a biological environment. | Binding modes, interaction energies with target proteins. |

| QM/MM | Modeling enzymatic reactions. | Understanding the origin of biocatalyst stereoselectivity. |

Development of Novel Research Tools and Methodologies (General, not compound-specific applications)

Progress in the study of specific molecules like this compound is intrinsically linked to broader advances in chemical research methodologies. frontiersin.orgfrontiersin.org Future developments in general research tools will undoubtedly benefit the investigation of this and other complex organic molecules.

High-Throughput Screening (HTS) and Laboratory Automation are transforming chemical synthesis and analysis. adesisinc.com Automated platforms can rapidly synthesize and test libraries of related compounds, accelerating the discovery of molecules with desired properties and optimizing reaction conditions far more quickly than manual methods.

Advances in Analytical Instrumentation , especially in mass spectrometry (MS) and NMR spectroscopy, continue to push the boundaries of molecular characterization. nih.govfrontiersin.org New techniques allow for more sensitive detection and more detailed structural elucidation, which is crucial when dealing with complex mixtures of stereoisomers or reaction byproducts.

Finally, the integration of Data Science and Machine Learning into chemical research holds immense promise. mit.edu Algorithms can analyze vast datasets from experimental and computational work to identify complex patterns and build predictive models for reaction outcomes and structure-property relationships, enabling a more rational and efficient approach to chemical discovery.

| Research Tool/Methodology | Impact on Chemical Research |

| High-Throughput Screening (HTS) | Enables rapid evaluation of many compound variants for desired properties. |

| Advanced Mass Spectrometry/NMR | Provides more detailed and sensitive structural characterization of complex molecules. frontiersin.org |

| Flow Chemistry & Automation | Increases efficiency, safety, and scalability of chemical synthesis. researchgate.netadesisinc.com |

| Machine Learning / AI | Facilitates predictive modeling for reaction outcomes and property prediction. mit.edu |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.